(Z)-3-((4-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
(Z)-3-((4-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a thiazole-derived acrylonitrile compound featuring a 4-phenyl-substituted thiazole ring, an acrylonitrile backbone, and a 4-isopropylphenylamino group at the (Z)-configured double bond. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(4-propan-2-ylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15(2)16-8-10-19(11-9-16)23-13-18(12-22)21-24-20(14-25-21)17-6-4-3-5-7-17/h3-11,13-15,23H,1-2H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHZXAPBZZALBM-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((4-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, a compound with the molecular formula and a molecular weight of 330.45 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features distinct structural components that contribute to its pharmacological properties, including a thiazole moiety known for its biological relevance.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably enzymes involved in metabolic pathways and cell proliferation. The thiazole ring system is often associated with inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis and is a target for anti-cancer therapies .
Inhibition Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against DHODH. For instance, compounds with structural similarities have shown moderate to high inhibition rates, indicating that the thiazole moiety enhances binding affinity through hydrophobic interactions and hydrogen bonding within the enzyme's active site .
Table 1: Inhibition Potency of Related Compounds
| Compound Name | Structure | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| Compound A | Structure A | 12 | DHODH |
| Compound B | Structure B | 8 | DHODH |
| This compound | Structure C | TBD | DHODH |
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of thiazole compounds can effectively inhibit the growth of various cancer cell lines, including glioblastoma and leukemia. The mechanism involves inducing apoptosis through the inhibition of metabolic pathways critical for tumor survival .
- Anti-inflammatory Properties : Some studies suggest that related thiazole derivatives exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Structural Insights
The structural configuration of this compound allows for diverse interactions within biological systems. The presence of the isopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Binding Affinity Analysis
Molecular docking studies indicate that the compound forms stable interactions within the active site of target enzymes, supported by hydrophobic contacts and hydrogen bonds. This stability is crucial for maintaining the bioactive conformation necessary for effective enzyme inhibition .
Comparison with Similar Compounds
Structural and Electronic Variations
The compound’s key structural analogs differ in substituents on the thiazole ring, aromatic amino groups, and acrylonitrile modifications. These variations influence solubility, binding affinity, and functional outcomes.
Table 1: Structural Comparison of Key Analogs
Photophysical and Material Properties
- Fluorescence : Compounds like (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile exhibit fluorescence quenching in aggregated states, contrasting with carbazole-containing analogs (e.g., ), which show tunable solid-state fluorescence due to planar vs. propeller molecular conformations .
- Solvent Effects: Solvent polarity significantly impacts film formation in acrylonitrile derivatives. For example, (Z)-2-(4-bromophenyl)-3-(4-(diphenylamine)phenyl)acrylonitrile forms homogeneous films in non-polar solvents, a property likely shared by the target compound .
Q & A
Q. Q1. What are the established synthetic routes for (Z)-3-((4-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via base-catalyzed condensation of 4-phenylthiazole-2-acetonitrile derivatives with 4-isopropylphenyl aldehyde or its equivalents. Evidence from analogous thiazole-acrylonitrile syntheses highlights the critical role of catalysts (e.g., piperidine in DMF) and solvent polarity in stabilizing intermediates and enhancing Z-selectivity . For example, using aprotic solvents like DMF at 80–100°C under nitrogen improves yields (typically 60–75%) by minimizing hydrolysis of the nitrile group. Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) is recommended .
Q. Q2. Which spectroscopic techniques are most reliable for confirming the Z-configuration and structural integrity of this compound?
Answer:
- NMR Spectroscopy: The Z-configuration is confirmed by coupling constants (J = 10–12 Hz) between the α,β-unsaturated protons in NMR. Aromatic protons from the 4-phenylthiazole and 4-isopropylphenyl groups appear as distinct multiplet clusters at δ 7.2–8.1 ppm .
- IR Spectroscopy: Stretching vibrations at ~2220 cm (C≡N) and 1600 cm (C=C) confirm the acrylonitrile backbone .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction reveals dihedral angles between the thiazole and isopropylphenyl rings (typically 15–30°), consistent with Z-geometry .
Advanced Research Questions
Q. Q3. How can contradictory cytotoxicity data across cell lines be resolved when evaluating this compound’s antitumor potential?
Answer: Discrepancies in cytotoxicity often arise from cell line-specific expression of target proteins (e.g., kinases) or differences in membrane permeability. To address this:
- Perform dose-response assays (e.g., MTT) across 12+ cell lines, including positive controls like doxorubicin, to establish IC variability .
- Use molecular docking to predict binding affinities to validated targets (e.g., tubulin or topoisomerase II) and correlate with experimental IC values. Evidence suggests that substituents like the isopropyl group enhance hydrophobic interactions with protein pockets .
- Validate mechanisms via Western blotting (e.g., apoptosis markers like caspase-3) to confirm on-target effects .
Q. Q4. What strategies optimize regioselectivity in derivatizing the 4-phenylthiazole moiety for structure-activity relationship (SAR) studies?
Answer:
- Electrophilic Aromatic Substitution: Introduce electron-withdrawing groups (e.g., nitro, cyano) at the thiazole’s 5-position using HNO/HSO mixtures, which direct substitution meta to the existing phenyl group .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring while preserving the acrylonitrile core. Pd(PPh) in THF/HO (3:1) at 80°C achieves >80% yields for para-substituted derivatives .
- Click Chemistry: Azide-alkyne cycloaddition at the acrylonitrile’s amino group introduces triazole moieties, enhancing water solubility without compromising activity .
Q. Q5. How do computational methods like DFT improve the understanding of this compound’s electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT): Calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), indicating moderate electrophilicity. The LUMO is localized on the acrylonitrile moiety, explaining its susceptibility to nucleophilic attack .
- Solvent Effects: PCM models simulate solvent interactions, revealing that polar aprotic solvents (e.g., DMSO) stabilize the transition state in Z/E isomerization, favoring the Z-configuration by ~3 kcal/mol .
- Reactivity Predictions: Fukui indices identify the β-carbon of acrylonitrile as the most electrophilic site, guiding derivatization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
